7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, the introduction of the piperidine ring, and the attachment of the sulfonyl group. Commonly used reagents and conditions for these reactions include:
Formation of Chromene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.
Attachment of Sulfonyl Group: The sulfonyl group is typically introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline
Uniqueness
7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule characterized by its chromene core, piperidine ring, and sulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O5S with a molecular weight of 440.5 g/mol. The IUPAC name provides insight into its functional groups and structural components, which are critical in determining its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H24N2O5S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | This compound |
InChI Key | PTROTFDRHVQJDL-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets due to the presence of the sulfonyl group, which can form strong interactions with proteins. The chromene core may facilitate interactions with DNA or other biomolecules, potentially leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The sulfonyl group may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Antioxidant Activity : The chromene structure is known for its antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Studies
Recent studies have explored the therapeutic potential of this compound across various biological systems.
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer models.
Anti-inflammatory Properties
Research indicates that the compound may also possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cell culture models, suggesting a role in modulating immune responses.
Case Studies
- Study on Anticancer Properties : A study published in Cancer Letters highlighted the efficacy of similar chromene derivatives in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size and increased survival rates among treated subjects.
- Anti-inflammatory Mechanism : Another research article focused on the anti-inflammatory effects observed in animal models of arthritis. The compound was administered orally, resulting in decreased swelling and pain scores compared to controls.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
4-Methylpiperidine | Piperidine ring only | Limited biological activity |
Coumarin Derivatives | Chromene core without sulfonyl group | Known for antioxidant properties |
Sulfonyl-containing Compounds | Sulfonyl group present | Various pharmacological activities |
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-methyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-15-6-11-19-20(26)14-22(30-21(19)13-15)23(27)24-17-7-9-18(10-8-17)31(28,29)25-12-4-3-5-16(25)2/h6-11,13-14,16H,3-5,12H2,1-2H3,(H,24,27) |
InChI Key |
BOPLZPGHVZDQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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